Methyl 2-(pyridin-4-yl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester typically involves the esterification of [2,4’]Bipyridinyl-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its ability to form stable complexes with metal ions makes it a candidate for developing therapeutic agents.
Industry
In the industrial sector, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine compound known for its coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A compound similar to [2,4’]Bipyridinyl-4-carboxylic acid methyl ester but with two carboxylic acid groups instead of one ester group.
Uniqueness
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other bipyridine derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-pyridin-4-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-7-14-11(8-10)9-2-5-13-6-3-9/h2-8H,1H3 |
InChI Key |
XQGCMTQZYKUNTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.